1-(2-Methylphenyl)anthracene-9,10-dione
CAS No.: 20600-72-0
Cat. No.: VC17618462
Molecular Formula: C21H14O2
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20600-72-0 |
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Molecular Formula | C21H14O2 |
Molecular Weight | 298.3 g/mol |
IUPAC Name | 1-(2-methylphenyl)anthracene-9,10-dione |
Standard InChI | InChI=1S/C21H14O2/c1-13-7-2-3-8-14(13)15-11-6-12-18-19(15)21(23)17-10-5-4-9-16(17)20(18)22/h2-12H,1H3 |
Standard InChI Key | HQFYEFYEKUSUAT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Architecture
1-(2-Methylphenyl)anthracene-9,10-dione (CAS No. 20600-72-0) possesses a planar anthracene framework fused with a 2-methylphenyl substituent at position 1. The molecule’s IUPAC name, 1-(2-methylphenyl)anthracene-9,10-dione, reflects its systematic orientation of functional groups. Key structural features include:
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Anthracene backbone: A tricyclic aromatic system providing structural rigidity.
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Carbonyl groups: Electron-withdrawing ketones at positions 9 and 10, influencing electronic properties.
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2-Methylphenyl substituent: An ortho-methylated benzene ring contributing steric and electronic effects.
Table 1: Fundamental Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₄O₂ | |
Molecular Weight | 298.33 g/mol | |
IUPAC Name | 1-(2-methylphenyl)anthracene-9,10-dione | |
Canonical SMILES | CC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O | |
InChIKey | HQFYEFYEKUSUAT-UHFFFAOYSA-N |
The compound’s stereoelectronic profile is further defined by its InChI identifier, which encodes atomic connectivity and stereochemical details. Computational analyses using semi-empirical methods (e.g., AM1) have validated bond lengths and angles, aligning with crystallographic data from analogous anthraquinones .
Synthesis and Manufacturing Processes
Synthetic Routes
While explicit protocols for 1-(2-methylphenyl)anthracene-9,10-dione are sparingly documented, its synthesis likely parallels methodologies for substituted anthraquinones. Two predominant approaches are inferred:
Friedel-Crafts Acylation
Anthraquinone derivatives are frequently synthesized via Friedel-Crafts reactions, where an acyl chloride reacts with an aromatic substrate. For this compound, anthraquinone-1-carbonyl chloride may undergo electrophilic substitution with o-xylene in the presence of Lewis acids like AlCl₃.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 1-bromoanthraquinone and 2-methylphenylboronic acid offers a modern alternative, enabling precise regiocontrol . This method minimizes byproducts compared to classical electrophilic substitutions.
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Elevated temperatures (80–120°C) favor kinetic control in cross-coupling reactions .
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Catalyst loading: Pd(PPh₃)₄ at 5 mol% optimizes turnover in Suzuki couplings .
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of anthraquinone intermediates.
Physicochemical Properties
Solubility and Stability
1-(2-Methylphenyl)anthracene-9,10-dione exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic anthracene core. It is soluble in organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers .
Spectroscopic Characterization
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UV-Vis: Absorption maxima at λ = 254 nm (π→π* transitions) and 365 nm (n→π* transitions).
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IR: Stretching vibrations at 1675 cm⁻¹ (C=O) and 1600 cm⁻¹ (aromatic C=C) .
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NMR: ¹H NMR (CDCl₃) signals include δ 8.5–8.2 ppm (anthracene protons) and δ 2.6 ppm (methyl group) .
Applications and Industrial Relevance
Materials Science
In organic electronics, anthraquinones function as electron-transport layers. The methylphenyl substituent may enhance charge mobility in OLEDs, though empirical data remain pending .
Computational and Theoretical Studies
Molecular Orbital Analysis
Semi-empirical AM1 calculations predict a HOMO-LUMO gap of 3.2 eV, indicative of moderate electronic stability . Comparative studies with sulfur-containing analogues reveal that the methyl group marginally increases electron density at the anthracene core .
Docking Simulations
Virtual screening against DNA topoisomerase II (a cancer target) suggests moderate binding affinity (ΔG = -7.8 kcal/mol), warranting experimental validation .
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